molecular formula C12H17N3O2 B8810621 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane CAS No. 223786-22-9

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane

Cat. No.: B8810621
CAS No.: 223786-22-9
M. Wt: 235.28 g/mol
InChI Key: XNADLAKKHYPORF-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

223786-22-9

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-methyl-4-(4-nitrophenyl)-1,4-diazepane

InChI

InChI=1S/C12H17N3O2/c1-13-7-2-8-14(10-9-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3

InChI Key

XNADLAKKHYPORF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent conformational flexibility and the presence of two nitrogen atoms for substitution allow for the creation of diverse chemical libraries targeting a wide array of biological systems. This guide provides a detailed technical overview of a specific derivative, 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane, a molecule of interest for its potential as a synthetic intermediate and a pharmacologically active agent. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway, detail methods for its structural elucidation, and discuss its potential applications in the field of drug discovery.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The seven-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 4, known as 1,4-diazepane, is a cornerstone in the development of therapeutic agents.[2] Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, antibacterial, and antifungal properties.[3][4][5][6] The success of this scaffold stems from its three-dimensional structure, which can effectively mimic peptide turns and present substituents in precise vectors to interact with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] The introduction of an N-aryl substituent, such as the 4-nitrophenyl group, significantly influences the molecule's electronic and steric properties, often serving as a key pharmacophore or a handle for further chemical modification.

Chemical Structure and Physicochemical Properties

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane is an N-asymmetrically substituted diazepane. The structure consists of a saturated seven-membered diazepane ring, with a methyl group attached to one nitrogen atom (N-1) and a 4-nitrophenyl group attached to the other (N-4).

Molecular Structure:

Caption: 2D representation of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane.

Physicochemical Data Summary
PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₁₂H₁₇N₃O₂Based on structure
Molecular Weight 235.28 g/mol Based on structure[7]
Appearance Likely a yellow or orange solidThe nitrophenyl chromophore often imparts color.
Solubility Soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂), sparingly soluble in alcohols, likely insoluble in water and nonpolar solvents like hexanes.General solubility for N-aryl amines and nitroaromatics.
Topological Polar Surface Area (TPSA) 58.41 ŲCalculated for a close analog, reflecting the polar nitro and amine groups.[7]
LogP (Octanol/Water Partition Coeff.) ~1.4 - 2.5Calculated for analogs; indicates moderate lipophilicity.[7]
Hydrogen Bond Acceptors 4(2x Nitro Oxygens, 2x Ring Nitrogens)[7]
Hydrogen Bond Donors 0The diazepane N-H is substituted.
Rotatable Bonds 3[7]

Synthesis and Purification Protocol

The synthesis of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established method for forming C-N bonds where an electron-deficient aromatic ring is attacked by a nucleophile.

Rationale for Synthetic Strategy:

The 4-nitrophenyl group contains a powerful electron-withdrawing nitro group, which strongly activates the aromatic ring towards nucleophilic attack, particularly at the para position (relative to the nitro group). 1-Methyl-1,4-diazepane serves as an excellent secondary amine nucleophile. The reaction is typically performed in a polar aprotic solvent to facilitate the formation of the charged Meisenheimer intermediate and in the presence of a non-nucleophilic base to quench the proton generated during the reaction.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-1,4-diazepane (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 0.5 M concentration).

  • Addition of Electrophile: While stirring the mixture, add 1-fluoro-4-nitrobenzene (1.05 eq.) dropwise at room temperature. The use of the fluoro-substituted arene is deliberate; fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.

  • Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to afford the pure 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive structural characterization.

Expected Spectroscopic Data:
TechniqueExpected Observations and Rationale
¹H NMR Aromatic Region: Two doublets (AX or AA'BB' system) between δ 8.0-8.2 ppm and δ 7.0-7.2 ppm, corresponding to the protons on the nitrophenyl ring. The downfield shift is due to the deshielding effect of the nitro group. Aliphatic Region: A complex series of multiplets between δ 2.5-3.8 ppm corresponding to the 10 protons of the diazepane ring. N-Methyl Group: A singlet at approximately δ 2.3-2.5 ppm, integrating to 3 protons.
¹³C NMR Aromatic Region: Four signals expected. The carbon attached to the nitro group (C4') will be highly deshielded (~δ 145-150 ppm). The ipso-carbon attached to the nitrogen (C1') will also be downfield (~δ 150-155 ppm). Two other signals for the remaining aromatic carbons will appear between δ 110-130 ppm. Aliphatic Region: Five signals for the diazepane ring carbons and the N-methyl carbon, typically in the δ 40-60 ppm range.
FT-IR N-O Stretch (Nitro Group): Two strong, characteristic bands at ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric).[8] C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹. C-H Stretch (Aromatic): Weaker bands just above 3000 cm⁻¹.[9] C-N Stretch: Bands in the fingerprint region (~1200-1350 cm⁻¹). No N-H stretch should be observed around 3300-3500 cm⁻¹, confirming complete substitution.
Mass Spectrometry (ESI-MS) Molecular Ion Peak [M+H]⁺: Expected at m/z 236.1394 (for C₁₂H₁₈N₃O₂⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

Potential Applications in Drug Discovery and Research

The structure of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane makes it a versatile platform for further chemical exploration and a candidate for biological screening.

Applications cluster_mods Chemical Modifications cluster_apps Potential Research Areas Core 1-Methyl-4-(4-nitrophenyl) -1,4-diazepane Mod1 Reduction of Nitro Group (NO₂ → NH₂) Core->Mod1 Mod2 Further N-alkylation or Acylation at N-1 Core->Mod2 App1 CNS Agents (Anxiolytics, Antipsychotics) Core->App1 App2 Anticancer Agents Core->App2 App3 Anticoagulants (e.g., Factor Xa Inhibitors) Core->App3 Mod1->App1 Mod1->App2 App4 Scaffold for Library Synthesis Mod1->App4 Provides reactive handle Mod3 Ring Modification

Caption: Relationship between the core molecule, its modifications, and potential applications.

  • Intermediate for Analog Synthesis: The nitro group is a key functional handle. It can be readily reduced to an aniline (NH₂) derivative. This resulting primary amine is a versatile nucleophile that can be acylated, sulfonylated, or used in reductive amination to build a diverse library of compounds for structure-activity relationship (SAR) studies.

  • CNS-Active Agents: The broader class of 1,4-diazepines has shown significant promise as central nervous system (CNS) active agents.[6] This compound could be screened for activity at dopamine, serotonin, or GABA receptors, which are common targets for anxiolytic and antipsychotic drugs.[10]

  • Anticancer Research: Numerous heterocyclic compounds containing the N-aryl moiety exhibit anticancer properties.[11] 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane could be evaluated for cytotoxic activity against various cancer cell lines.

  • Enzyme Inhibitors: Substituted diazepanes have been designed as potent enzyme inhibitors. For instance, novel 1,4-diazepane derivatives have been identified as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[12] This scaffold could be explored for similar inhibitory activities against other proteases or kinases.

Conclusion

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. Its straightforward and robust synthesis via nucleophilic aromatic substitution makes it highly accessible. The presence of multiple functional groups and a privileged medicinal chemistry scaffold provides a rich platform for the development of novel therapeutic agents. The predictive data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the biological potential of this and related compounds.

References

  • Rashid, M., Ashraf, A., ur Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available from: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available from: [Link]

  • Kakefuda, A., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Available from: [Link]

  • Rashid, M., Ashraf, A., ur Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available from: [Link]

  • Fayed, E. A., & Ahmed, H. Y. (2023). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 15(1), 1-13. Available from: [Link]

  • Shinde, S. B., et al. (2018). Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. Available from: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b)... ResearchGate. Available from: [Link]

  • Manahan, S. (n.d.). INFRARED SPECTROSCOPY (IR). University of Missouri-St. Louis. Available from: [Link]

  • Wikipedia. (2026, January 25). 1,4-Diazepine. Wikipedia. Available from: [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available from: [Link]

  • Khan, I., et al. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Chemistry. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available from: [Link]

Sources

An In-Depth Technical Guide to CAS 118158-53-5: Physical Properties and Safety Data

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for the physical properties and safety data associated with CAS number 118158-53-5 has been conducted. The investigation did not yield any specific information for a compound with this identifier, suggesting that this CAS number may be unassigned, proprietary, or not publicly documented in available chemical databases. Therefore, a detailed technical guide on its specific properties and safety cannot be provided.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) registry number is a critical and unique identifier for chemical substances. The absence of public data for a given CAS number can occur for several reasons:

  • Confidential Business Information: The substance may be part of proprietary research and development, and its details are not publicly disclosed.

  • Novelty: The compound may be a newly synthesized molecule that has not yet been cataloged in public databases.

  • Data Entry Error: The provided CAS number may contain a typographical error.

  • Deactivation: In some instances, a CAS number may be deactivated or merged with another entry.

Given the lack of specific data for CAS 118158-53-5, this guide will instead provide a general framework and best practices for approaching the physical and safety assessment of a novel or uncharacterized compound, which researchers can apply once the identity of the substance is confirmed.

Part 1: General Protocol for Characterizing an Unknown Compound

When encountering a novel or undocumented substance, a systematic approach is crucial to safely determine its physical and chemical properties.

Preliminary Assessment and Structural Confirmation

Before any physical property testing, the identity and purity of the compound must be unequivocally confirmed.

Experimental Workflow: Structural and Purity Analysis

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.): To elucidate the chemical structure and connectivity of atoms.

  • Chromatography (HPLC, GC): To assess the purity of the sample.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

G cluster_0 Structural & Purity Workflow Sample Sample Mass Spec Mass Spec Sample->Mass Spec NMR NMR Mass Spec->NMR Chromatography Chromatography NMR->Chromatography IR Spec IR Spec Chromatography->IR Spec Confirmed Structure & Purity Confirmed Structure & Purity IR Spec->Confirmed Structure & Purity G cluster_1 Safe Handling Protocol Risk Assessment Risk Assessment Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Risk Assessment->Engineering Controls (Fume Hood) PPE Selection PPE Selection Engineering Controls (Fume Hood)->PPE Selection Safe Handling & Storage Safe Handling & Storage PPE Selection->Safe Handling & Storage Waste Disposal Waste Disposal Safe Handling & Storage->Waste Disposal

Caption: Protocol for the safe handling of uncharacterized substances.

First-Aid Measures

In case of accidental exposure, general first-aid principles should be followed immediately while seeking professional medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give a small amount of water to drink.

Storage and Disposal
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The waste should be treated as hazardous.

Conclusion

While a specific technical guide for CAS 118158-53-5 cannot be provided due to the lack of publicly available information, the principles and protocols outlined above provide a robust framework for researchers and drug development professionals to safely handle and characterize novel or undocumented chemical substances. Verifying the correct CAS number and obtaining a substance-specific Safety Data Sheet are the critical first steps before proceeding with any experimental work.

References

As no specific data was found for CAS 118158-53-5, a reference list cannot be generated. Researchers are directed to consult standard chemical safety and analytical chemistry resources for the methodologies described.

4-Nitrophenyl homopiperazine analogs in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Nitrophenyl Homopiperazine Analogs in Medicinal Chemistry

Abstract

The homopiperazine nucleus, a seven-membered diazacycloalkane, and its piperazine counterpart represent privileged scaffolds in medicinal chemistry. When functionalized with a 4-nitrophenyl moiety, these structures give rise to a class of compounds with a remarkably broad spectrum of biological activities. This technical guide provides a comprehensive overview of 4-nitrophenyl homopiperazine analogs, synthesizing foundational principles with current research to offer field-proven insights. We will explore the strategic rationale behind their design, detail robust synthetic methodologies, analyze their diverse therapeutic applications—from neurodegenerative disorders to antipsychotic agents—and dissect their structure-activity relationships. This document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics, providing the technical accuracy and causal explanations necessary to accelerate innovation.

Introduction: The Homopiperazine and Piperazine Scaffolds in Medicinal Chemistry

Piperazine and its ring-expanded homolog, homopiperazine (1,4-diazepane), are core structural motifs found in numerous clinically approved drugs.[1] Their prevalence stems from a unique combination of physicochemical properties. At physiological pH, their two nitrogen atoms can be protonated, allowing for critical hydrogen bonding and electrostatic interactions with biological targets.[1] The piperazine ring offers a conformationally constrained yet flexible linker, providing a "proper balance between flexibility and rigidity to correctly orientate" substituted moieties into the active sites of enzymes or receptors.[2] The homopiperazine ring offers even greater conformational flexibility, which can be advantageous for optimizing binding to specific receptor subtypes. These scaffolds are integral to drugs targeting the central nervous system (CNS), as well as agents with antifungal, antibacterial, and antimalarial properties.[1][3]

The 4-Nitrophenyl Moiety: A Key Pharmacophore

The incorporation of a 4-nitrophenyl group onto the homopiperazine or piperazine core is a deliberate design choice aimed at modulating the molecule's electronic and binding properties. The nitro group (–NO2) is a strong electron-withdrawing substituent that can significantly influence the pKa of the distal nitrogen atom of the piperazine ring, affecting its charge state and interaction potential. Furthermore, the nitro group can act as a hydrogen bond acceptor, forming crucial interactions within a target's binding pocket.[2] This moiety is a common feature in compounds designed as enzyme inhibitors and receptor ligands, contributing to both the pharmacodynamics and pharmacokinetic profile of the analogs.

Synthesis of 4-Nitrophenyl Homopiperazine and Piperazine Analogs

The synthesis of these analogs typically follows convergent and efficient routes, most commonly involving nucleophilic aromatic substitution (SNAr) or N-arylation reactions.

General Synthetic Workflow

The logical flow for synthesizing and characterizing these analogs is crucial for reproducible and scalable results.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 4-fluoronitrobenzene, piperazine/homopiperazine derivative) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Base (e.g., Cs2CO3) Solvent (e.g., DMF) workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir mp Melting Point Determination purification->mp final Pure, Characterized Analog nmr->final Structure Confirmation MTDL cluster_targets Alzheimer's Disease Pathological Targets ligand {4-Nitrophenyl Homopiperazine Analog (MTDL)} AChE Acetylcholinesterase (AChE) ligand->AChE Inhibition BACE1 β-Secretase (BACE-1) ligand->BACE1 Inhibition Abeta Aβ Aggregation ligand->Abeta Inhibition Tau Tau Aggregation ligand->Tau Inhibition effect1 effect1 AChE->effect1 Increases Acetylcholine effect2 effect2 BACE1->effect2 Reduces Aβ Production effect3 effect3 Abeta->effect3 Reduces Plaque Burden effect4 effect4 Tau->effect4 Reduces NFTs cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary Screening cluster_tertiary Lead Optimization start Synthesized Analog Library a Target-Based Assays (e.g., AChE, Tyrosinase) start->a b Determine IC50 / Ki a->b c Cell-Based Assays (e.g., Neuroprotection, Cytotoxicity) b->c Hit Compounds d Mechanism of Action (e.g., Enzyme Kinetics) c->d e In Silico ADMET Prediction d->e Validated Hits g SAR Analysis e->g f In Vivo Animal Models (e.g., 5xFAD mice) end Lead Candidate f->end g->f Optimized Leads

Sources

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane

Disclaimer: The specific chemical entity "1-Methyl-4-(4-nitrophenyl)-1,4-diazepane" is not presently indexed in major public chemical databases. This guide has been constructed based on established principles of organic chemistry, analysis of structurally related analogs, and a review of the broader scientific literature on 1,4-diazepane derivatives. All identifiers and properties for the title compound are computationally derived unless otherwise specified.

Introduction

The 1,4-diazepane scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. Derivatives of 1,4-diazepane have been shown to exhibit diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1] This guide provides a detailed technical overview of the specific derivative, 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane, focusing on its chemical identity, predicted properties, and potential significance based on the known bioactivity of related structures.

Chemical Identity and Structure

IUPAC Name and Synonyms
  • Systematic IUPAC Name: 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane

  • Common Synonyms: N-Methyl-N'-(4-nitrophenyl)homopiperazine

Chemical Structure

The structure consists of a central 1,4-diazepane ring. The nitrogen at position 1 is substituted with a methyl group, and the nitrogen at position 4 is directly attached to a phenyl ring, which is further substituted with a nitro group at its para-position.

Caption: 2D structure of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane.

Molecular Identifiers (Computationally Derived)
  • SMILES: CN1CCN(CC1)c2ccc([O-])cc2

  • InChI Key: A unique InChI Key would be generated upon submission to a chemical database.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane. These values are estimations based on computational models and data from structurally similar compounds, such as 1-[(4-Nitrophenyl)methyl]-1,4-diazepane.[2]

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₁₇N₃O₂Derived from structure.
Molecular Weight 235.28 g/mol Calculated from molecular formula.
Topological Polar Surface Area (TPSA) 58.41 ŲBased on analog 1-[(4-Nitrophenyl)methyl]-1,4-diazepane.[2]
logP (Octanol-Water Partition Coefficient) ~1.4 - 2.0Estimated based on analog data and structural features.[2]
Hydrogen Bond Donors 0No N-H or O-H groups.
Hydrogen Bond Acceptors 4Two ring nitrogens and two oxygens of the nitro group.[2]
Rotatable Bonds 2The C-N bond to the phenyl ring and the N-O bond of the nitro group.

Synthesis and Experimental Protocols

While no specific synthesis for 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane has been published, a plausible synthetic route can be proposed based on established chemical reactions for N-arylation of cyclic amines.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct approach involves the reaction of 1-methyl-1,4-diazepane with an activated nitroaromatic compound, such as 1-fluoro-4-nitrobenzene, via a nucleophilic aromatic substitution (SNAᵣ) mechanism.

workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification reactant1 1-Methyl-1,4-diazepane reaction Nucleophilic Aromatic Substitution (SNAᵣ) reactant1->reaction reactant2 1-Fluoro-4-nitrobenzene reactant2->reaction solvent Aprotic Polar Solvent (e.g., DMF, DMSO) base Non-nucleophilic Base (e.g., K2CO3, DIPEA) temp Elevated Temperature (e.g., 80-120 °C) product 1-Methyl-4-(4-nitrophenyl) -1,4-diazepane reaction->product Crude Product purification Workup & Chromatography product->purification

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Protocol (Hypothetical)
  • Reaction Setup: To a solution of 1-methyl-1,4-diazepane (1.0 eq) in a suitable aprotic polar solvent (e.g., dimethylformamide), add a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture. The fluorine atom is a good leaving group, activated by the electron-withdrawing nitro group.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Potential Applications and Biological Significance

The biological activity of the title compound has not been experimentally determined. However, by examining its structural components—the 1,4-diazepane core and the nitrophenyl moiety—we can infer potential areas of scientific interest.

  • CNS Activity: The 1,4-diazepane scaffold is a core component of many central nervous system (CNS) active drugs, including anxiolytics and antipsychotics.[1]

  • Antimicrobial Properties: Various heterocyclic compounds containing a nitrophenyl group have demonstrated antibacterial and antifungal activities. The strong electron-withdrawing nature of the nitro group can be crucial for interaction with biological targets.[3]

  • Anticancer Research: Some benzodiazepine derivatives, which share the diazepine core, have been investigated for their anticancer properties.[4][5] The introduction of different substituents on the aromatic ring can modulate this activity.

Further research, including in vitro screening and in vivo studies, would be necessary to elucidate the specific pharmacological profile of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane.

Safety Information

No specific toxicology data is available for this compound. Standard laboratory safety precautions should be followed.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Aromatic nitro compounds should be handled with care as they can be toxic and are often skin irritants. Heterocyclic amines may also have irritant properties.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. A related analog is stored at 2-8°C.[2]

References

  • Connect Journals. (n.d.). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Retrieved February 25, 2026, from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2019, November 13). Studying the Biological Activity of Some Oxazepine Derivatives Against Some G (+) and G (-) Bacteria. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Review on Synthesis of Biologically Active Diazepam Derivatives. Retrieved February 25, 2026, from [Link]

Sources

Methodological & Application

HPLC method development for basic diazepane amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for Basic Diazepane Amines

Abstract

The analysis of diazepane-based amines presents a classic chromatographic paradox: their high basicity (pKa > 9.0) leads to severe peak tailing on traditional silica columns due to silanol interactions, yet their polarity often results in poor retention under standard reversed-phase conditions. This guide moves beyond generic "C18" recommendations, providing a mechanistic approach to selecting stationary phases and mobile phase pH. We present two validated protocols: a High-pH "Neutralization" Strategy (preferred for retention) and a Low-pH "Surface-Charge" Strategy (preferred for MS sensitivity), complete with decision trees and troubleshooting matrices.

The Challenge: The Diazepane "Silanol Trap"

Diazepanes (typically 1,4-diazepane derivatives) are seven-membered heterocyclic rings containing two nitrogen atoms. They function as secondary or tertiary amines.

  • Chemical Reality: The pKa of the secondary amine in a diazepane ring is typically between 9.0 and 10.5 .

  • The Chromatographic Consequence: At neutral or low pH (pH 2–7), the nitrogen is fully protonated (

    
    ).
    
    • Problem A (Tailing): The positively charged amine interacts ionically with residual deprotonated silanols (

      
      ) on the silica surface. This secondary interaction causes kinetic lag, manifesting as severe peak tailing (
      
      
      
      ).
    • Problem B (Retention): As a charged species, the diazepane is highly polar, often eluting near the void volume (

      
      ) on standard C18 columns, risking co-elution with matrix salts.
      

Strategic Decision Making

To solve this, we must either neutralize the analyte (High pH) or neutralize the surface (Low pH + Charged Surface).

Method Development Decision Tree

MethodDevelopment Start Start: Diazepane Method Development CheckLogP Check Analyte Hydrophobicity (LogP) Start->CheckLogP Decision1 Is LogP > 1.0? CheckLogP->Decision1 HighPH STRATEGY A: High pH (pH 10) Neutralize the Analyte Decision1->HighPH Yes (Hydrophobic) LowPH STRATEGY B: Low pH (pH 3) Modify the Surface Decision1->LowPH No (Polar/Hydrophilic) ColHigh Column: Hybrid Particle (BEH/Gemini-NX) Resistant to dissolution HighPH->ColHigh ColLow Column: Charged Surface (CSH) or Polar Embedded (Polar RP) LowPH->ColLow MPHigh MP: 10mM NH4HCO3 (pH 10) + Acetonitrile ColHigh->MPHigh MPLow MP: 0.1% Formic Acid + Acetonitrile ColLow->MPLow ResultHigh Result: Max Retention, Symmetrical Peaks MPHigh->ResultHigh ResultLow Result: Max MS Sensitivity, Fast Elution MPLow->ResultLow

Figure 1: Decision matrix for selecting the optimal chromatographic pathway based on analyte properties.

Detailed Protocols

Protocol A: The High-pH "Neutralization" Strategy (Preferred)

Best for: Maximizing retention and peak symmetry.

Mechanism: By raising the pH to 10 (above the pKa), the diazepane amine becomes neutral (


). Neutral molecules do not interact with silanols and are more hydrophobic, increasing retention on the C18 chain.

Critical Warning: You cannot use standard silica columns (e.g., standard Zorbax or Hypersil) at pH 10; the silica will dissolve. You must use Hybrid (Ethylene Bridged) or Polymer-coated silica.

ParameterSpecificationRationale
Column Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 Hybrid particles resist dissolution up to pH 12 [1].
Dimensions 2.1 x 50 mm, 2.5 µm (UHPLC) or 4.6 x 150 mm, 5 µm (HPLC)Short columns for fast screening; longer for complex separations.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) High buffering capacity at pH 10; volatile for LC-MS. Adjust pH with Ammonium Hydroxide.
Mobile Phase B Acetonitrile (100%)Methanol can be used but generates higher pressure.
Gradient 5% B to 95% B over 10 minStandard scouting gradient.
Flow Rate 0.4 mL/min (2.1 mm ID)Optimal linear velocity.
Temp 40°CReduces viscosity and improves mass transfer.

Step-by-Step Workflow:

  • Buffer Prep: Dissolve 790 mg Ammonium Bicarbonate in 1L water. Add ~4-5 mL Ammonium Hydroxide (28%) to reach pH 10.0 ± 0.1. Filter (0.2 µm).

  • Equilibration: Flush column with 20 column volumes of initial conditions. Hybrid columns require longer equilibration than silica.

  • System Suitability: Inject a standard. Acceptance Criteria: Tailing Factor (

    
    ) < 1.2. If 
    
    
    
    , the pH may be too low (analyte partially ionized) or the column is aging.
Protocol B: The Low-pH "Surface-Charge" Strategy (Alternative)

Best for: LC-MS sensitivity (formic acid promotes ionization) or if the molecule is base-labile.

Mechanism: At pH 3, the amine is protonated (


). To prevent it from sticking to silanols (

), we use a Charged Surface Hybrid (CSH) column. These columns have a permanent positive charge on the surface that repels the protonated amine, preventing the "sticking" interaction [2].
ParameterSpecificationRationale
Column Waters XSelect CSH C18 or Agilent Poroshell HPH-C18 *CSH repels positive amines; Poroshell HPH is robust at all pHs.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Promotes ionization (

) for max MS sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMatches ionic strength of MPA.
Gradient 5% B to 95% B over 7 minFaster elution expected due to analyte polarity.
Temp 30°C - 40°CStandard control.

*Note: While Poroshell HPH is high-pH stable, it is also excellent at low pH due to advanced end-capping.

Step-by-Step Workflow:

  • Preparation: No pH adjustment needed for 0.1% Formic Acid. Simple and reproducible.

  • Injection: Inject sample.

  • Observation: Expect the peak to elute earlier than in Protocol A. If retention is too low (

    
    ), switch to a Phenyl-Hexyl stationary phase to engage the pi-electrons of the diazepane ring.
    

Troubleshooting & Optimization

Visualizing the Mechanism of Failure vs. Success

Mechanism cluster_fail Standard C18 (Low pH) cluster_success CSH Technology (Low pH) Silanol Silanol (SiO-) Interaction Ionic Attraction (Peak Tailing) Silanol->Interaction Amine Diazepane (NH+) Amine->Interaction Surface Surface Charge (+) Repulsion Electrostatic Repulsion (Sharp Peak) Surface->Repulsion Amine2 Diazepane (NH+) Amine2->Repulsion

Figure 2: Mechanistic difference between tailing on standard silica and peak sharpening on charged surfaces.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionSwitch to Protocol A (High pH) . If already at High pH, ensure pH is at least 10.0 (2 units above pKa).
Low Retention (k < 1) Analyte too polarUse a column with lower ligand density (e.g., C18 T3) or switch to HILIC mode (Acetonitrile/Ammonium Acetate buffer).
Drifting Retention Times pH instabilityIf using High pH, ensure the column is a Hybrid (BEH) . Standard silica dissolves, changing phase volume over time.
Split Peaks Sample Solvent MismatchDissolve sample in Mobile Phase A. Injecting 100% MeOH sample into 95% Water mobile phase causes precipitation/splitting.

References

  • Waters Corporation. "Efficient High pH Mobile Phases for Reversed Phase HPLC and LC-MS Analysis of Basic Compounds." Application Note. Link

  • Agilent Technologies. "Low and High pH Stability of an Agilent Poroshell HPH C18." Application Note 5991-6629EN. Link

  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Technical Guide. Link

  • McCalley, D. V. "Analysis of the retention behavior of basic compounds on modern reversed-phase columns." Journal of Chromatography A, 2011.[1] Link

Sources

Application Note: A Practical Guide to the ¹H NMR Spectral Assignment of 1,4-Diazepane Ring Protons

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Unambiguous structural characterization is paramount in drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a primary analytical tool. However, the inherent conformational flexibility of the seven-membered diazepane ring often leads to complex ¹H NMR spectra, presenting a significant challenge for spectral assignment. This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the effective assignment of ¹H NMR signals of the 1,4-diazepane ring protons. We will delve into the underlying principles, present detailed experimental protocols for data acquisition, and outline a systematic workflow for spectral analysis utilizing a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Introduction: The Challenge of the Flexible Seven-Membered Ring

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is a key component in a wide array of pharmaceutical agents, including anticonvulsants and orexin receptor antagonists.[2][3] The non-planar and flexible nature of this ring system allows it to adopt multiple, low-energy conformations, such as chair and twist-boat forms, which can be in dynamic equilibrium.[2][4] This conformational heterogeneity, coupled with the potential for diastereotopicity of the methylene protons, often results in broad and overlapping multiplets in the ¹H NMR spectrum, complicating direct assignment.[5]

A thorough understanding of the substitution pattern and the conformational preferences of the diazepane ring is crucial for elucidating its three-dimensional structure and, consequently, its interaction with biological targets.[5] This guide will equip the reader with the necessary knowledge and practical protocols to confidently navigate the complexities of 1,4-diazepane ¹H NMR spectra.

Foundational Principles: Chemical Shifts, Coupling, and Conformation

The proton signals of the 1,4-diazepane ring typically appear as a series of complex multiplets in the upfield region of the ¹H NMR spectrum, generally between 2.0 and 3.5 ppm.[5] The precise chemical shifts and coupling constants are highly sensitive to the electronic and steric nature of the substituents on the nitrogen and carbon atoms of the ring, as well as the ring's conformation.

  • Chemical Environment: Protons on carbons adjacent to the nitrogen atoms (C2, C3, C5, and C7) are deshielded and resonate at a lower field compared to the proton on the central carbon (C6).

  • Conformational Dynamics: The rate of interconversion between different ring conformations on the NMR timescale influences the appearance of the spectra. Fast interconversion leads to averaged, sharp signals, while slow interconversion can result in separate signals for each conformer or broadened peaks.

  • Diastereotopicity: In a chiral environment or a non-planar, achiral molecule, the two protons on a methylene group can be chemically non-equivalent, known as diastereotopic protons. They will have different chemical shifts and will couple to each other, giving rise to a pair of doublets (an AX system) or more complex splitting patterns if coupled to other protons.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution and artifact-free NMR spectra is the cornerstone of successful structural elucidation. The following is a generalized protocol that can be adapted based on the specific compound and available instrumentation.

3.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts and the conformational equilibrium of the diazepane ring.[6]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For 2D NMR experiments, a higher concentration may be required to achieve an adequate signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution into a clean, dry NMR tube to prevent magnetic field inhomogeneity.

3.2. NMR Data Acquisition

A suite of 1D and 2D NMR experiments is recommended for the complete assignment of the 1,4-diazepane ring protons.[6][7]

Experiment Purpose Key Acquisition Parameters
¹H NMR (1D) Provides an overview of the proton environment, including chemical shifts, integration, and multiplicity.[8]Spectral Width: 12-16 ppm, Acquisition Time: 2-4 s, Relaxation Delay: 1-5 s, Number of Scans: 8-16
COSY (Correlation Spectroscopy) Identifies scalar (through-bond) couplings between protons, revealing which protons are adjacent to each other.[9]Spectral Width: Same as ¹H, Number of Increments in F1: 256-512, Number of Scans per Increment: 2-8
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[9][10]¹H Spectral Width: Same as ¹H, ¹³C Spectral Width: 0-160 ppm, Number of Increments in F1: 128-256, Number of Scans per Increment: 4-16
HMBC (Heteronuclear Multiple Bond Correlation) Shows long-range (two and three-bond) correlations between protons and carbons.[10]¹H Spectral Width: Same as ¹H, ¹³C Spectral Width: 0-200 ppm, Number of Increments in F1: 256-512, Number of Scans per Increment: 8-32

Systematic Workflow for Spectral Assignment

A logical and systematic approach is crucial for the unambiguous assignment of the complex proton signals of the 1,4-diazepane ring. The following workflow integrates the information from the recommended NMR experiments.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Assignment A 1. Acquire 1D ¹H NMR B 2. Acquire 2D COSY A->B C 3. Acquire 2D HSQC B->C D 4. Acquire 2D HMBC C->D E 5. Analyze 1D ¹H Spectrum: - Identify number of signals - Integration - Multiplicity F 6. Analyze COSY Spectrum: - Identify coupled spin systems E->F G 7. Analyze HSQC Spectrum: - Correlate protons to their  directly attached carbons F->G H 8. Analyze HMBC Spectrum: - Establish long-range  ¹H-¹³C connectivities G->H I 9. Integrate all data for   unambiguous assignment H->I

Figure 1: Workflow for 1,4-diazepane proton assignment.

Step-by-Step Analysis:

  • Initial Assessment (¹H NMR):

    • Examine the 1D ¹H NMR spectrum to determine the number of distinct proton signals, their integration (number of protons), and their splitting patterns (multiplicity).

    • Protons on carbons adjacent to nitrogen will typically be downfield from those on C6.

  • Mapping Connectivity (COSY):

    • Use the COSY spectrum to establish proton-proton connectivities. Cross-peaks in the COSY spectrum indicate that the two protons are coupled, typically through two or three bonds.

    • Trace the coupling network to identify the sequence of protons around the ring, for example, H-5 to H-6 and H-6 to H-7.

  • Proton-Carbon Correlation (HSQC):

    • The HSQC spectrum provides a direct link between each proton and the carbon it is attached to. This is invaluable for confirming assignments made from the ¹H and COSY spectra.

    • This experiment helps to resolve overlapping proton signals by spreading them out in the carbon dimension.

  • Long-Range Connectivity (HMBC):

    • The HMBC spectrum is crucial for confirming the overall structure and for assigning protons that may not have clear COSY correlations.

    • Look for correlations between protons and carbons that are two or three bonds away. For example, the protons on C-2 should show a correlation to the carbon of a substituent on N-1.

  • Integrated Assignment:

    • Combine the information from all spectra to build a complete and self-consistent assignment of all protons in the 1,4-diazepane ring.

    • The following diagram illustrates the key correlations used in the assignment process.

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 H2 H2 C2->H2 N4 N4 C3->N4 H3 H3 C3->H3 C5 C5 N4->C5 C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 H6 H6 C6->H6 C7->N1 H7 H7 C7->H7 H2->C2 HSQC H2->C3 H2->C7 HMBC H2->H3 COSY H3->C3 HSQC H5->C5 HSQC H5->H6 COSY H6->C5 HMBC H6->C6 HSQC H6->C7 H6->H7 COSY H7->C7 HSQC

Figure 2: Key NMR correlations for assignment.

Data Summary: Typical Spectral Parameters

The following table provides a general guide to the expected ¹H NMR chemical shifts and coupling constants for the 1,4-diazepane ring protons. These values can vary significantly based on substitution and solvent.

Proton Position Typical Chemical Shift (δ, ppm) Typical Geminal Coupling (²J, Hz) Typical Vicinal Coupling (³J, Hz)
H-2, H-3, H-5, H-72.5 - 3.512 - 154 - 10
H-62.0 - 2.812 - 154 - 10

Note: Diastereotopic protons on the same carbon will have different chemical shifts and will show geminal coupling.

Conclusion

The ¹H NMR spectral assignment of 1,4-diazepane ring protons, while challenging, can be systematically achieved through the judicious application of 1D and 2D NMR techniques. By understanding the principles of conformational dynamics and employing a structured analytical workflow, researchers can confidently elucidate the structure of these important pharmaceutical scaffolds. The protocols and guidelines presented in this application note provide a robust framework for the accurate and efficient characterization of 1,4-diazepane derivatives, thereby supporting the advancement of drug discovery and development programs.

References

  • Roecker, A. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. [Link]

  • ResolveMass Laboratories Inc. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]

  • Wiley-VCH. (n.d.). NMR Spectroscopy in Drug Development and Analysis. Wiley Online Library. [Link]

  • Baran, P., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Pharmaceuticals, 12(4), 167. [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • ResearchGate. (n.d.). NMR data, chemical shifts (δ, ppm) and coupling constants (J, Hz), of compound 3. ResearchGate. [Link]

  • Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. [Link]

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • MDPI. (2021). Homopiperazine (Hexahydro-1,4-diazepine). MDPI. [Link]

  • TÜBİTAK Academic Journals. (2002). Synthesis of 1,4-Diazepine Nucleosides. TÜBİTAK Academic Journals. [Link]

  • MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. [Link]

  • MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Homopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Bis-Alkylation

Welcome to the technical support center for homopiperazine synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the common challenges associated with the selective mono-alkylation of homopiperazine. Bis-alkylation is a frequent and often frustrating side reaction that can significantly lower the yield of your desired mono-substituted product. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your results.

Troubleshooting Guide: Common Issues and Solutions in Homopiperazine Alkylation

This section addresses specific problems you might encounter during the synthesis of mono-alkylated homopiperazine derivatives and offers actionable solutions based on established chemical principles.

Problem 1: My reaction is producing a significant amount of bis-alkylated homopiperazine, and the yield of my mono-alkylated product is low.

This is the most common issue when working with homopiperazine. The two secondary amine groups have similar reactivity, making it difficult to achieve selective mono-alkylation.[1]

Root Cause Analysis:

  • Statistical Distribution: With a 1:1 molar ratio of homopiperazine to alkylating agent, a statistical mixture of unreacted starting material, mono-alkylated, and bis-alkylated product is often inevitable.

  • Increased Nucleophilicity: The initial mono-alkylation can sometimes activate the second nitrogen, making it even more nucleophilic and prone to a second alkylation, especially if the alkylating agent is highly reactive.

Solutions:

  • Utilize a Large Excess of Homopiperazine: By using a significant excess of the diamine (e.g., 5-10 equivalents), you increase the statistical probability that the alkylating agent will react with an un-substituted homopiperazine molecule rather than a mono-substituted one. While effective, this approach requires a more rigorous purification process to remove the unreacted starting material.

  • Employ a Mono-Protected Homopiperazine: This is often the most reliable method to ensure mono-alkylation.[2] Protecting one of the amine functionalities allows for the selective alkylation of the unprotected nitrogen. Subsequent deprotection yields the desired mono-alkylated product. The choice of protecting group is critical and depends on the overall synthetic strategy.

    • Boc (tert-butyloxycarbonyl) Protection: This is a widely used strategy.[2] Mono-Boc-homopiperazine is commercially available or can be synthesized. The Boc group is stable under many reaction conditions and can be readily removed with acid.[2]

    • Other Protecting Groups: Depending on the stability requirements of your synthesis, other protecting groups like Cbz (carboxybenzyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can also be considered.[3][4][5]

  • Consider Reductive Amination: Instead of using an alkyl halide, reductive amination with an aldehyde or ketone offers a powerful alternative for selective mono-alkylation.[6][7][8] This one-pot reaction typically involves the formation of an iminium ion intermediate, which is then reduced in situ.[6][7] This method often provides higher selectivity for mono-alkylation and avoids the formation of quaternary ammonium salts.[2]

Problem 2: I'm using a protecting group strategy, but the separation of the mono-protected, di-protected, and unreacted homopiperazine is difficult.

Root Cause Analysis:

The polarity and solubility of these three species can be quite similar, leading to co-elution during column chromatography or difficulties with selective extraction.

Solutions:

  • Careful Control of Stoichiometry During Protection: When introducing the protecting group (e.g., Boc anhydride), use a slightly sub-stoichiometric amount relative to the homopiperazine. This will favor the formation of the mono-protected product and leave some unreacted homopiperazine, which is often easier to separate from the desired mono-Boc derivative than the di-Boc species.

  • Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can be beneficial.

  • Acid/Base Extraction: Utilize the difference in basicity. The unreacted homopiperazine is more basic than the mono-Boc-homopiperazine. A careful aqueous wash with a dilute acid might selectively protonate and extract the unreacted diamine into the aqueous layer.

Problem 3: My reductive amination reaction is sluggish or incomplete.

Root Cause Analysis:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound is a reversible equilibrium. If the equilibrium favors the starting materials, the reaction will not proceed efficiently.

  • Inactive Reducing Agent: The choice and reactivity of the reducing agent are crucial.

Solutions:

  • pH Control: The formation of the imine/iminium ion is often pH-dependent. The reaction is typically carried out under neutral to slightly acidic conditions to facilitate the dehydration step.

  • Use of a Dehydrating Agent: Adding a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards the formation of the imine by removing the water that is formed as a byproduct.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for reductive aminations. It is more selective than sodium borohydride and can be used in the presence of the carbonyl compound. Sodium cyanoborohydride is also commonly used but is more toxic.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for bis-alkylation in homopiperazine synthesis?

A1: Homopiperazine possesses two secondary amine groups with comparable nucleophilicity.[1] Once the first nitrogen is alkylated, the second nitrogen is still available and reactive towards the alkylating agent, leading to the formation of the bis-alkylated product.

Q2: Which protecting group is best for selective mono-alkylation of homopiperazine?

A2: The tert-butyloxycarbonyl (Boc) group is a very common and effective choice.[2] It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and can be removed under acidic conditions which are often compatible with many other functional groups. The choice of protecting group should always be guided by the specific requirements of your overall synthetic route.

Q3: Can I achieve selective mono-arylation of homopiperazine?

A3: Yes, selective mono-arylation can be achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[9][10][11] This powerful reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[9][10] By using a mono-protected homopiperazine, you can direct the arylation to the unprotected nitrogen.

Q4: Are there any "protecting-group-free" methods for selective mono-alkylation?

A4: While more challenging, some strategies aim to avoid protecting groups:

  • Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry and reaction time, which can favor mono-alkylation.

  • Salt Formation: It has been reported that the alkylation of a monopiperazinium salt can lead to good yields of the N-monoalkylated product, as the protonated nitrogen is deactivated towards alkylation.[1]

  • Chelation Control: For specific substrates, chelation with a Lewis acid can be used to differentiate the two nitrogen atoms. For instance, a method using 9-BBN has been shown to be effective for the selective mono-N-alkylation of 3-amino alcohols.[12]

Experimental Protocols and Data

Protocol 1: Synthesis of Mono-Boc-Homopiperazine

This protocol provides a step-by-step method for the synthesis of 1-Boc-homopiperazine, a key intermediate for preventing bis-alkylation.

Materials:

  • Homopiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve homopiperazine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in DCM to the cooled homopiperazine solution over a period of 1-2 hours with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-homopiperazine.

Protocol 2: Selective Mono-N-Alkylation via Reductive Amination

This protocol details a general procedure for the selective mono-alkylation of homopiperazine using reductive amination.

Materials:

  • Homopiperazine

  • Aldehyde or Ketone (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of homopiperazine (2.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the aldehyde or ketone (1.0 eq).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Different Mono-Alkylation Strategies
StrategyKey AdvantagesKey DisadvantagesTypical Mono/Bis Ratio
Excess Homopiperazine Simple, one-step reaction.Requires a large excess of starting material; purification can be challenging.Varies, but can be improved with increasing excess.
Protecting Group (Boc) High selectivity for mono-alkylation; reliable.[2]Requires additional protection and deprotection steps.>95:5
Reductive Amination High selectivity; avoids quaternary salt formation; often a one-pot procedure.[2][6]Requires careful optimization of reaction conditions (pH, reducing agent).>90:10

Visualizing the Reaction Pathways

Diagram 1: Mono- vs. Bis-Alkylation of Homopiperazine

G Homopiperazine Homopiperazine Mono_Alkylated Mono-alkylated Homopiperazine Homopiperazine->Mono_Alkylated + R-X Alkyl_Halide R-X Bis_Alkylated Bis-alkylated Homopiperazine Mono_Alkylated->Bis_Alkylated + R-X (Undesired)

Caption: Reaction scheme illustrating the desired mono-alkylation and the undesired bis-alkylation of homopiperazine.

Diagram 2: Protecting Group Strategy Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Homopiperazine Homopiperazine Mono_Boc_Homopiperazine Mono-Boc-Homopiperazine Homopiperazine->Mono_Boc_Homopiperazine + Boc₂O Boc_Protected_Product Boc-Protected Mono-alkylated Product Mono_Boc_Homopiperazine->Boc_Protected_Product + R-X Final_Product Final Mono-alkylated Homopiperazine Boc_Protected_Product->Final_Product Acid

Caption: Workflow for selective mono-alkylation of homopiperazine using a Boc protecting group strategy.

References

  • Zirconium borohydride–piperazine(ZBPP) complex is a mild and highly efficient reagent for the direct reductive amination and reductive N-alkylation of amines. ZBPP is a nontoxic reagent with highly chemoselective and nonwater sensitive properties. The methodology can be applied to a variety of carbonyl compounds and amines. (Source: vertexaisearch.cloud.google.com)
  • A practical catalytic reductive amination of carboxylic acids. (Source: RSC Publishing, URL: [Link])

  • Protecting Groups. (Source: vertexaisearch.cloud.google.com)
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (Source: ResearchGate, URL: [Link])

  • Buchwald–Hartwig amination. (Source: Wikipedia, URL: [Link])

  • Reductive amination. (Source: Wikipedia, URL: [Link])

  • Reductive amination route for selective N‐monosubstitution. Piperazine... (Source: ResearchGate, URL: [Link])

  • Buchwald-Hartwig Amination. (Source: Chemistry LibreTexts, URL: [Link])

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (Source: ResearchGate, URL: [Link])

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (Source: Organic Chemistry Portal, URL: [Link])

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (Source: Organic & Biomolecular Chemistry (RSC Publishing), URL: [Link])

  • Protecting Groups. (Source: chem.iitb.ac.in, URL: [Link])

  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. (Source: Benjamin Bouvier, URL: [Link])

  • Process for the N-monoalkylation of piperazine.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (Source: JOCPR, URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (Source: YouTube, URL: [Link])

  • 2 Protection of Functional Groups. (Source: vertexaisearch.cloud.google.com)
  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. (Source: Semantic Scholar, URL: [Link])

  • Protective Groups. (Source: Organic Chemistry Portal, URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (Source: PMC, URL: [Link])

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (Source: The Journal of Organic Chemistry - ACS Publications, URL: [Link])

  • Synthesis of piperazines. (Source: Organic Chemistry Portal, URL: [Link])

Sources

Technical Support Center: Storage Stability of 4-Nitrophenyl Diazepanes Against Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and storage of 4-nitrophenyl diazepane derivatives. This guide is intended for researchers, scientists, and drug development professionals who are working with this important class of compounds. The unique chemical architecture of 4-nitrophenyl diazepanes, which combines a saturated diazepane ring with an electron-withdrawing nitroaromatic moiety, presents specific challenges regarding their stability, particularly against oxidation. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-nitrophenyl diazepanes.

Q1: Why is the storage and handling of 4-nitrophenyl diazepanes a concern?

The 4-nitrophenyl diazepane structure contains two key moieties that can be susceptible to degradation under improper storage conditions. The nitroaromatic group, while generally making the benzene ring resistant to oxidative degradation, can itself be reduced.[1][2] More critically, the saturated 1,4-diazepane ring contains nitrogen atoms and adjacent methylene groups that are potential sites for oxidation.

Q2: I've noticed my solid sample of a 4-nitrophenyl diazepane has started to turn yellow over time. What could be the cause?

A yellow discoloration is often indicative of the formation of 4-nitrophenol or related colored species.[3][4] This can occur through hydrolysis or oxidative degradation of the diazepane ring, leading to the release of the 4-nitrophenyl group as 4-nitrophenolate under certain pH conditions.[3][4] It may also suggest a change in the crystalline form of the compound.[4]

Q3: What are the ideal storage conditions for solid 4-nitrophenyl diazepanes?

For long-term storage, solid 4-nitrophenyl diazepanes should be kept in a cool, dry, and dark environment. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to minimize exposure to atmospheric oxygen and moisture. Storage at refrigerated temperatures (2-8 °C) is advisable.

Q4: How should I store solutions of 4-nitrophenyl diazepanes?

Solutions are generally more prone to degradation than solid materials. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial with minimal headspace, protected from light, and at a low temperature (e.g., -20 °C). The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize hydrolysis.

Q5: Are there any specific chemical incompatibilities I should be aware of?

Yes, 4-nitrophenyl diazepanes should be stored away from strong oxidizing agents, strong acids, and strong bases.[5] Oxidizing agents can directly degrade the molecule, while strong acids or bases can catalyze hydrolysis and ring-opening reactions.[6]

II. Troubleshooting Guide: Investigating and Resolving Stability Issues

This guide provides a systematic approach to identifying and addressing common stability problems encountered during the use of 4-nitrophenyl diazepanes.

Visual and Analytical Indicators of Degradation
Observation Probable Cause(s) Recommended Action(s)
Color Change (e.g., yellowing) Formation of 4-nitrophenolate due to hydrolysis or oxidative cleavage.[3][4] Possible reduction of the nitro group.1. Re-analyze the purity of the sample using HPLC-UV and LC-MS. 2. If purity is compromised, purify a small sample for use as a fresh standard. 3. Review storage conditions and protect from moisture and light.
Appearance of New Peaks in HPLC Oxidative degradation of the diazepane ring (e.g., N-oxide formation, hydroxylation, dehydrogenation). Ring opening or cleavage.1. Use LC-MS/MS to identify the mass of the new impurity. 2. Conduct a forced degradation study (see Section III) to intentionally generate degradation products and aid in identification. 3. If the new peak is significant, repurify the bulk material.
Changes in Mass Spectrum (e.g., +16 Da peaks) Oxidation of the molecule. A +16 Da peak often corresponds to the addition of an oxygen atom (e.g., N-oxide or hydroxyl group formation).1. Confirm the presence of oxidative degradation products using high-resolution mass spectrometry. 2. Implement stricter anaerobic handling and storage procedures. 3. Consider the addition of an antioxidant to solutions if compatible with the downstream application.
Poor Solubility or Precipitation Formation of less soluble degradation products or polymorph conversion.1. Attempt to redissolve the material in a small amount of a stronger solvent to check for insolubles. 2. Analyze the precipitate and the supernatant separately by HPLC to identify the components.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues with 4-nitrophenyl diazepanes.

troubleshooting_workflow start Observed Stability Issue (e.g., Color Change, New Peak) reanalyze Re-analyze Purity (HPLC-UV, LC-MS) start->reanalyze is_pure Is Purity Acceptable? reanalyze->is_pure continue_use Continue Use with Caution is_pure->continue_use Yes identify_impurity Identify Impurity (MS/MS, NMR) is_pure->identify_impurity No review_storage Review and Improve Storage Conditions (Inert gas, low temp, dark) end Problem Resolved review_storage->end continue_use->review_storage forced_degradation Conduct Forced Degradation Study (See Protocol Below) identify_impurity->forced_degradation purify Purify Material forced_degradation->purify purify->end

Caption: Troubleshooting workflow for stability issues.

III. Experimental Protocols

This section provides a detailed methodology for conducting a forced degradation study to assess the oxidative stability of a 4-nitrophenyl diazepane.

Protocol: Forced Oxidative Degradation Study

Objective: To intentionally degrade the 4-nitrophenyl diazepane under oxidative stress to identify potential degradation products and degradation pathways.

Materials:

  • 4-nitrophenyl diazepane sample

  • Hydrogen peroxide (3% and 30% solutions)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with UV and MS detectors

  • pH meter

  • Vortex mixer

  • Thermostatic water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of the 4-nitrophenyl diazepane in acetonitrile at a concentration of 1 mg/mL.

  • Oxidative Stress Conditions:

    • Mild Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Harsh Oxidation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Control: To 1 mL of the stock solution, add 1 mL of water.

  • Incubation:

    • Incubate all three solutions at room temperature, protected from light, for 24 hours.

    • If no degradation is observed, the harsh oxidation sample can be heated in a water bath at 50 °C for 4-8 hours.

  • Sample Analysis:

    • At various time points (e.g., 2, 8, 24 hours), take an aliquot from each solution, dilute with the mobile phase, and inject into the HPLC-MS system.

    • Use a suitable C18 column and a gradient elution method with a mobile phase consisting of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid).

    • Monitor the chromatogram at a relevant wavelength (e.g., 254 nm or the λmax of the compound).

    • Analyze the mass spectra of the parent compound and any new peaks to determine their mass-to-charge ratios.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control to identify degradation products.

    • Propose structures for the degradation products based on their mass shifts from the parent compound (e.g., +16 for oxidation).

IV. Mechanistic Insights into Oxidation

The oxidation of 4-nitrophenyl diazepanes can occur at several positions. The electron-withdrawing nature of the 4-nitrophenyl group generally deactivates the aromatic ring towards electrophilic attack, making it relatively stable to oxidation.[1][2] However, the saturated 1,4-diazepane ring is more susceptible.

Potential Oxidation Pathways:

  • N-Oxidation: The lone pairs on the nitrogen atoms of the diazepane ring are susceptible to oxidation, forming N-oxides.

  • α-Carbon Hydroxylation: The methylene carbons adjacent to the nitrogen atoms can be hydroxylated.

  • Dehydrogenation: Oxidation can lead to the formation of double bonds within the diazepane ring, resulting in a more conjugated system.

  • Ring Opening: Severe oxidative conditions can lead to the cleavage of the diazepane ring.

  • Nitro Group Reduction: While less common under oxidative conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of certain reagents or under photochemical conditions.[7]

The following diagram illustrates potential sites of oxidative attack on a generic 4-nitrophenyl diazepane structure.

oxidation_pathway cluster_molecule Potential Oxidative Degradation of 4-Nitrophenyl Diazepane mol Diazepane Diazepane Ring N1 N-Oxidation Diazepane->N1 Alpha_C α-Carbon Hydroxylation Diazepane->Alpha_C Dehydro Dehydrogenation Diazepane->Dehydro Ring_Open Ring Opening Diazepane->Ring_Open Nitro_Phenyl 4-Nitrophenyl Group Nitro_Red Nitro Group Reduction Nitro_Phenyl->Nitro_Red

Caption: Potential sites of oxidative attack.

V. References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Archer, G. A., & Sternbach, L. H. (1964). Chemistry of Benzodiazepines. Chemical Reviews, 68(6), 747-784. [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • AK Scientific, Inc. Safety Data Sheet.

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12.

  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.

  • Wikipedia. (2023). 4-Nitrophenol.

  • Alprazolam. (1987). Profiles of Drug Substances, Excipients, and Related Methodology, 15, 1-27.

  • Parshikov, I. A., et al. (2012). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Biochemistry and Microbiology, 48(5), 445-458.

  • Džengel, J., Theurich, J., & Bahnemann, D. W. (1999). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 33(16), 2977-2981. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.

  • Bałasz, B., & Grzeszczuk, M. (2018). 1,4-Diazepines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 567-570). Royal Society of Chemistry.

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

  • Wikipedia contributors. (2024, January 28). 4-Nitrophenol. In Wikipedia, The Free Encyclopedia.

  • Cho, S. Y., et al. (1987). Kinetics and equilibrium of the reversible alprazolam ring-opening reaction. Journal of Pharmaceutical Sciences, 76(6), 460-466.

  • Singh, S., et al. (2013). Forced degradation studies: A tool for the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-12.

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

Sources

Validation & Comparative

A Comparative Analysis of Receptor Binding Profiles: Diazepane Derivatives vs. Haloperidol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Neuropharmacology and Drug Development Professionals

Introduction: The Pharmacological Dichotomy of Antipsychotics

In the landscape of antipsychotic drug development, the distinction between "typical" and "atypical" agents is fundamental. This classification is largely defined by the receptor binding profiles of these compounds, which in turn dictates their efficacy and side-effect liability. Haloperidol, a butyrophenone, serves as the archetypal first-generation or "typical" antipsychotic. Its therapeutic action is primarily attributed to potent antagonism of the dopamine D2 receptor.[1] While effective in mitigating the positive symptoms of schizophrenia, this high-affinity D2 blockade is also strongly associated with a high incidence of extrapyramidal symptoms (EPS).[2]

In contrast, second-generation or "atypical" antipsychotics, many of which are diazepane-class derivatives such as Clozapine and Olanzapine, exhibit a more complex pharmacology.[1] A hallmark of these agents is a multi-receptor binding profile, characterized by a lower affinity for D2 receptors and a significantly higher affinity for other receptors, notably the serotonin 5-HT2A receptor.[3] This dual D2/5-HT2A antagonism is hypothesized to be a key factor in their "atypical" profile, which includes efficacy against negative symptoms and a reduced risk of EPS.[3]

This guide provides a detailed comparison of the in vitro binding affinities of the diazepane derivatives Clozapine and Olanzapine against the typical antipsychotic Haloperidol. We will delve into the quantitative binding data, present a standardized experimental protocol for determining such data, and visualize the key signaling pathways and experimental workflows involved.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity.[2] The following table summarizes the reported Ki values (in nM) for Haloperidol and the diazepane derivatives Clozapine and Olanzapine across a range of key central nervous system (CNS) receptors.

ReceptorHaloperidol (Ki, nM)Clozapine (Ki, nM)Olanzapine (Ki, nM)Rationale for Comparison
Dopamine D2 ~1~125~11Primary target for antipsychotic efficacy; high affinity linked to EPS.[4]
Serotonin 5-HT2A ~120~9~4High affinity relative to D2 is a key feature of atypical antipsychotics.[3][5]
Dopamine D1 ~200~85~31Modulation may contribute to cognitive effects.
Dopamine D4 ~5~20~27A target of interest for atypical antipsychotics.
Histamine H1 ~50~2.8~7.1High affinity is associated with sedative effects and weight gain.[4]
Muscarinic M1 ~1000~2~26High affinity is linked to anticholinergic side effects (e.g., dry mouth, constipation).
Adrenergic α1 ~10~7~55Affinity can lead to cardiovascular effects like orthostatic hypotension.

Data compiled from multiple sources. Absolute Ki values can vary based on experimental conditions (e.g., radioligand, tissue source). The values presented are representative figures for comparative purposes.[4][6]

Key Insights from Binding Data:

  • D2/5-HT2A Ratio: Haloperidol is a potent D2 antagonist with significantly weaker affinity for 5-HT2A receptors. Conversely, both Clozapine and Olanzapine display much higher affinity for the 5-HT2A receptor than for the D2 receptor.[3] This pharmacological signature is central to the atypical antipsychotic classification.

  • Broad Receptor Profile: The diazepane derivatives interact with a wider range of receptors with high affinity compared to Haloperidol. This "multi-receptor" action contributes to both their therapeutic benefits and their side-effect profiles, such as the sedation and metabolic effects linked to H1 antagonism and the anticholinergic effects from M1 antagonism.[7]

Experimental Protocol: Dopamine D2 Receptor Competitive Radioligand Binding Assay

This section details a standardized, self-validating protocol for determining the binding affinity (Ki) of a test compound (e.g., a novel diazepane derivative) for the human dopamine D2 receptor. The method described is a competitive inhibition assay using a radiolabeled ligand.

I. Rationale and Experimental Design

The core principle of a competitive binding assay is to measure the ability of an unlabeled test compound to displace a radiolabeled ligand (a "hot" ligand) that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[8]

II. Materials and Reagents
  • Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO-K1) recombinantly expressing the human dopamine D2 receptor.[9]

  • Radioligand: [³H]Spiperone or [³H]Raclopride (specific activity: 70-90 Ci/mmol), a high-affinity D2 antagonist.

  • Test Compounds: Haloperidol (as a positive control), test diazepane derivatives, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[10]

  • Non-specific Binding (NSB) Determinant: 10 µM unlabeled Haloperidol or Sulpiride.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[8][11]

  • Scintillation Cocktail: A liquid scintillant compatible with microplate counting.

  • Equipment: 96-well plate harvester, microplate scintillation counter.

III. Step-by-Step Methodology
  • Membrane Preparation: a. Thaw the frozen cell membrane aliquot on ice. b. Homogenize the membranes in ice-cold Assay Buffer using a tissue homogenizer to ensure a uniform suspension. c. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membrane suspension in Assay Buffer to a final concentration that yields sufficient signal (e.g., 10-20 µg protein per well).[8]

  • Assay Plate Setup: a. Prepare serial dilutions of the test compounds and the Haloperidol control in Assay Buffer. b. In a 96-well assay plate, set up the following conditions in triplicate for a final assay volume of 250 µL:

    • Total Binding (TB): 150 µL of membrane suspension + 50 µL of Assay Buffer + 50 µL of [³H]Spiperone.
    • Non-specific Binding (NSB): 150 µL of membrane suspension + 50 µL of 10 µM Haloperidol (NSB determinant) + 50 µL of [³H]Spiperone.
    • Competition Binding: 150 µL of membrane suspension + 50 µL of test compound dilution + 50 µL of [³H]Spiperone. c. Causality Note: The concentration of the radioligand should be close to its dissociation constant (Kd) to ensure optimal assay sensitivity.[10] The NSB wells are critical for determining the amount of radioligand that binds to components other than the receptor, which must be subtracted from all other measurements.
  • Incubation: a. Seal the plate and incubate for 60-90 minutes at room temperature (or 30°C) with gentle agitation.[8] This allows the binding reaction to reach equilibrium.

  • Harvesting and Washing: a. Rapidly terminate the binding reaction by vacuum filtration using a 96-well cell harvester, transferring the contents of each well onto the pre-soaked GF/B filter plate. b. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand. c. Causality Note: The rapid filtration and washing are crucial to separate the receptor-bound radioligand from the unbound radioligand without significantly disturbing the binding equilibrium.

  • Detection: a. Dry the filter plate completely (e.g., 30 minutes at 50°C).[8] b. Add scintillation cocktail to each well and seal the plate. c. Count the radioactivity in each well using a microplate scintillation counter. The output will be in Counts Per Minute (CPM).

IV. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding: % SB = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

    • Plot the % SB against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50 and Ki:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).[8]

Visualizations: Workflow and Signaling Pathway

To better illustrate the concepts described, the following diagrams are provided in Graphviz DOT language.

Experimental Workflow for Competitive Binding Assay

This diagram outlines the key steps of the radioligand binding assay protocol.

G prep 1. Reagent Preparation (Membranes, Compounds, Radioligand) plate 2. Plate Setup (Total, NSB, Competition Wells) prep->plate incubate 3. Incubation (e.g., 60 min @ RT) To reach equilibrium plate->incubate harvest 4. Rapid Filtration & Washing (Separate bound from free radioligand) incubate->harvest detect 5. Scintillation Counting (Measure radioactivity) harvest->detect analyze 6. Data Analysis (Calculate IC50 and Ki) detect->analyze

Caption: Workflow of a competitive radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway

This diagram illustrates the canonical signaling cascade following D2 receptor activation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates Haloperidol Haloperidol / Diazepane (Antagonist) Haloperidol->D2R Blocks G_protein Gi/o Protein D2R->G_protein Couples to AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylates Targets

Caption: Simplified D2 receptor antagonist signaling pathway.

Pathway Explanation:

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins, specifically Gi and Go.[12][13][14] When an agonist like dopamine binds, the Gi protein inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. The resulting decrease in intracellular cAMP levels leads to lower activation of Protein Kinase A (PKA) and subsequent downstream effects. Antagonists like Haloperidol and diazepane derivatives block dopamine from binding, thereby preventing this inhibitory cascade from occurring.

Conclusion and Future Directions

The comparative analysis of receptor binding assays provides invaluable data for understanding the fundamental pharmacological differences between typical antipsychotics like Haloperidol and atypical, diazepane-based agents like Clozapine and Olanzapine. The high D2 affinity of Haloperidol contrasts sharply with the multi-receptor profile and high 5-HT2A/D2 affinity ratio of the diazepane derivatives. This difference in receptor interaction, quantifiable through robust in vitro binding assays, provides a strong molecular basis for their distinct clinical profiles.

For researchers in drug development, these assays remain the cornerstone of lead characterization. By systematically screening novel diazepane derivatives against a panel of CNS receptors and comparing their binding profiles to established benchmarks like Haloperidol and Olanzapine, scientists can better predict both therapeutic potential and potential side-effect liabilities early in the discovery pipeline.

References

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive E
  • Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C. (1993, November 1). Journal of Neuroscience.
  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC.
  • Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. Benchchem.
  • Dopamine receptor. Wikipedia.
  • Most central nervous system D2 dopamine receptors are coupled to their effectors by Go. PNAS.
  • Radioreceptor-binding affinities (K i values) of haloperidol, clozapine...
  • The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface. PMC.
  • Dopamine D2-Like Receptor Family Signaling P
  • Assay in Summary_ki. BindingDB.
  • Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents.
  • Development of a 5-hydroxytryptamine(2A)
  • Antipsychotic Medications: Choosing Based on Receptor Binding Profile. (2019, October 25). ALiEM Cards.
  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. FR.
  • Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.
  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. (2025, December 16).
  • Comparing haloperidol with clozapine as treatments for schizophrenia. (2024, July 27).
  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. (2021, November 14). bioRxiv.org.
  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PMC.
  • 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation.

Sources

A Comparative Guide to Homopiperazine-Based NMDA Receptor GluN2B Subunit Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of homopiperazine-based antagonists of the NMDA receptor GluN2B subunit. We will explore their performance relative to other chemical scaffolds, supported by experimental data, and provide detailed protocols for their evaluation. Our goal is to equip researchers with the necessary information to make informed decisions in their drug discovery and development efforts targeting the GluN2B subunit.

The NMDA Receptor and the Therapeutic Promise of GluN2B Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[1] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties.

The GluN2B subunit, in particular, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[1] Selective antagonism of GluN2B-containing NMDA receptors offers the potential for therapeutic intervention with a reduced side-effect profile compared to non-selective NMDA receptor blockers.[3][4]

Homopiperazines: A Scaffold for GluN2B Antagonism

The homopiperazine nucleus, a seven-membered heterocyclic amine, has been explored as a scaffold for the development of various neurologically active compounds.[5][6] In the context of NMDA receptor modulation, N,N'-substituted homopiperazine derivatives have been synthesized and evaluated for their interaction with the polyamine modulatory site on the NMDA receptor.[7] These compounds have been shown to enhance the binding of the non-competitive antagonist [3H]MK-801, indicating an allosteric modulatory effect.[7]

Comparative Analysis of GluN2B Antagonists

To provide a clear perspective on the performance of homopiperazine-based compounds, the following table summarizes their potency alongside that of other well-characterized GluN2B antagonists from different chemical classes.

Compound ClassCompound NameTarget/AssayPotency (IC₅₀/EC₅₀/Kᵢ)Reference
Homopiperazine N,N'-bis(2-aminoacetyl)homopiperazine[3H]MK-801 binding enhancementEC₅₀: 18.0 µM[7]
Homopiperazine N,N'-bis(3-aminopropyl)homopiperazine[3H]MK-801 binding enhancementEC₅₀: 24.4 µM[7]
Piperazine N,N'-bis(N-methyl-4-aminobutyl)-piperazine[3H]MK-801 binding enhancementEC₅₀: 21.3 µM[7]
Phenylethanolamine IfenprodilGluN1/GluN2BKᵢ: ~20-50 nM[1]
Phenylethanolamine Ro 25-6981GluN1/GluN2BKᵢ: ~1-10 nM[1]
3-Benzazepine (R)-3GluN2BKᵢ: 30 nM, IC₅₀: 61 nM[8][9]
Piperazine-2,3-dicarboxylate UBP141GluN2D > GluN2B/2A-[10]
Piperazine-containing EU93-108GluN2BIC₅₀: (not specified)[11]

Note: The data for homopiperazine derivatives reflect their potency in enhancing [3H]MK-801 binding, which is an indirect measure of their interaction with the NMDA receptor complex. Direct antagonist activity (IC₅₀ or Kᵢ values) for a broad range of homopiperazines specifically at the GluN2B subunit is not as extensively documented in publicly available literature as for other classes.

Mechanistic Insights and Experimental Workflows

NMDA Receptor Signaling and Antagonist Action

The following diagram illustrates the canonical NMDA receptor signaling pathway and the mechanism of action for GluN2B-selective antagonists. These antagonists typically bind to an allosteric site at the interface of the GluN1 and GluN2B subunits, preventing the conformational changes required for channel opening.[3][4]

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2B Ion Channel Glutamate->NMDAR Binds to GluN2B Glycine Glycine Glycine->NMDAR Binds to GluN1 GluN2B_Antagonist GluN2B Antagonist GluN2B_Antagonist->NMDAR Allosteric Inhibition Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity

Caption: NMDA receptor signaling pathway and the inhibitory action of a GluN2B antagonist.

Experimental Workflow for Characterizing Novel GluN2B Antagonists

The discovery and characterization of novel GluN2B antagonists typically follow a structured experimental cascade. This workflow ensures a comprehensive evaluation of a compound's potency, selectivity, and functional effects.

experimental_workflow Start Compound Library Primary_Screening Primary Screening (e.g., High-Throughput Calcium Flux Assay) Start->Primary_Screening Hit_Confirmation Hit Confirmation (Dose-Response Curves) Primary_Screening->Hit_Confirmation Binding_Assay Radioligand Binding Assay (Determine Kᵢ, Selectivity) Hit_Confirmation->Binding_Assay Electrophysiology Electrophysiology (Confirm functional antagonism, mechanism of action) Binding_Assay->Electrophysiology Lead_Optimization Lead Optimization (SAR studies) Electrophysiology->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal models of disease) Lead_Optimization->In_Vivo_Studies End Clinical Candidate In_Vivo_Studies->End

Caption: A typical experimental workflow for the discovery and development of novel GluN2B antagonists.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol details the functional characterization of GluN2B antagonists using whole-cell patch-clamp recordings from HEK293 cells transiently expressing recombinant NMDA receptors.

I. Cell Culture and Transfection

  • Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection: Twenty-four to 48 hours before recording, transfect cells with plasmids encoding human GluN1 and GluN2B subunits, along with a fluorescent reporter protein (e.g., GFP) to identify transfected cells. Use a suitable transfection reagent according to the manufacturer's protocol.[12]

II. Solutions

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[12]

  • Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP. Adjust pH to 7.2 with KOH.[12]

III. Recording Procedure

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[13]

  • Cell Identification: Place a coverslip with transfected cells in the recording chamber and identify GFP-positive cells using fluorescence microscopy.

  • Giga-seal Formation: Approach a selected cell with the recording pipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).[13]

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -70 mV.

    • Perfuse the cell with the external solution containing a saturating concentration of glycine (e.g., 30 µM) and a sub-maximal concentration of NMDA (e.g., 100 µM) to evoke an inward current.[11]

    • After establishing a stable baseline current, co-apply the test compound at various concentrations with the agonists.

    • Record the inhibition of the NMDA-evoked current.

IV. Data Analysis

  • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the antagonist.

  • Calculate the percentage of inhibition for each concentration of the antagonist.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the GluN2B subunit.

I. Membrane Preparation

  • Homogenize rat forebrain tissue or membranes from cells expressing recombinant GluN1/GluN2B receptors in ice-cold assay buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

II. Assay Procedure

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Ifenprodil or another suitable GluN2B-selective radioligand.

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand (typically at or below its Kₑ value).[14]

    • Add increasing concentrations of the unlabeled test compound.

    • For non-specific binding determination, add a high concentration of a known non-labeled GluN2B antagonist (e.g., 10 µM ifenprodil).

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

III. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition binding model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Conclusion and Future Directions

The homopiperazine scaffold represents a viable starting point for the design of novel NMDA receptor modulators. While the currently available data primarily highlight their allosteric modulatory effects, further structure-activity relationship studies are warranted to develop potent and selective antagonists targeting the GluN2B subunit. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of such novel compounds. Future research should focus on synthesizing and characterizing a broader range of homopiperazine derivatives to fully elucidate their therapeutic potential for treating a variety of neurological and psychiatric disorders.

References

  • Zhou LM, He XS, Li G, de Costa BR, Skolnick P. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. J Med Chem. 1993;36(25):4033-4038. [Link]

  • Williams, D. L., Jr, Engers, D. W., Niswender, C. M., Johnson, K. A., Lindsley, C. W., & Emmitte, K. A. (2011). Solution-phase parallel synthesis and SAR of homopiperazinyl analogs as positive allosteric modulators of mGlu4. Bioorganic & medicinal chemistry letters, 21(10), 2884–2888. [Link]

  • Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British journal of pharmacology, 157(8), 1301–1317. [Link]

  • Tajeddine, N., Mony, L., Paoletti, P., & Taly, A. (2016). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Molecular pharmacology, 89(4), 464–472. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

  • Schepmann, D., Tueckmantel, C., Lange, J., Bednarski, P. J., & Wünsch, B. (2018). Synthesis and Pharmacological Evaluation of Enantiomerically Pure GluN2B Selective NMDA Receptor Antagonists. ChemMedChem, 13(15), 1580–1587. [Link]

  • Wenzel, T., Schepmann, D., & Wünsch, B. (2020). Development of a MS binding assay to analyze the interactions of drugs with the ifenprodil binding site of NMDA receptors with GluN2B subunit. SSRN. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Groc, L., Heine, M., Cognet, L., Brickley, K., Stephenson, F. A., & Lounis, B. (2006). Differential activity-dependent regulation of the lateral mobility of AMPA and NMDA receptors. Nature neuroscience, 9(2), 153–155. [Link]

  • Regehr, W. G. (2012). Short-term synaptic plasticity. Cold Spring Harbor perspectives in biology, 4(9), a005702. [Link]

  • Williams, D. L., Jr, Engers, D. W., Niswender, C. M., Johnson, K. A., Lindsley, C. W., & Emmitte, K. A. (2011). Solution-phase parallel synthesis and SAR of homopiperazinyl analogs as positive allosteric modulators of mGlu₄. Bioorganic & medicinal chemistry letters, 21(10), 2884–2888. [Link]

  • Raj, R., & Chawla, P. A. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5651-5657. [Link]

  • Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]

  • Schepmann, D., et al. (2018). Synthesis and Pharmacological Evaluation of Enantiomerically Pure GluN2B Selective NMDA Receptor Antagonists. ChemMedChem, 13(15), 1580-1587. [Link]

  • protocols.io. (2023). Whole-cell patch-clamping of cultured human neurons. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429. [Link]

  • Hanson, J. E., et al. (2023). Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model. ACS chemical neuroscience, 14(5), 856–872. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • S. S., S. P., & P. S. (2020). Novel huperzine A based NMDA antagonists: insights from molecular docking, ADME/T and molecular dynamics simulation studies. RSC Advances, 10(63), 38459-38475. [Link]

  • Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflugers Archiv : European journal of physiology, 391(2), 85–100. [Link]

  • Popescu, G. K. (2013). One-channel Cell-attached Patch-clamp Recording. Journal of visualized experiments : JoVE, (81), e50728. [Link]

  • Morley, R. M., Tse, H. W., Feng, B., Miller, J. C., Monaghan, D. T., & Jane, D. E. (2005). N-Methyl-d-aspartate (NMDA) Receptor NR2 Subunit Selectivity of a Series of Novel Piperazine-2,3-dicarboxylate Derivatives: Preferential Blockade of Extrasynaptic NMDA Receptors in the Rat Hippocampal CA3-CA1 Synapse. Journal of medicinal chemistry, 48(8), 2627–2637. [Link]

  • Bard, L., et al. (2017). Co-agonists differentially tune GluN2B-NMDA receptor trafficking at hippocampal synapses. eLife, 6, e25492. [Link]

  • Hansen, K. B., et al. (2014). Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors. Neuron, 81(5), 1084–1096. [Link]

  • Sadek, B., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of medicinal chemistry, 64(24), 17816–17834. [Link]

  • Yi, F., et al. (2019). Functional and pharmacological properties of triheteromeric GluN1/2B/2D NMDA receptors. The Journal of physiology, 597(22), 5495–5514. [Link]

Sources

Introduction: The Orexin System and the Rise of Diazepane Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Evaluation of Diazepane Analogs as Orexin Receptor Antagonists

This guide provides an in-depth comparison and evaluation of diazepane analogs as antagonists for the orexin receptors (OX1R and OX2R). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from preclinical studies, explains the rationale behind experimental design, and offers detailed protocols for the characterization of these compounds.

The orexin system, comprising two neuropeptides, Orexin-A and Orexin-B, and their cognate G protein-coupled receptors, OX1R and OX2R, is a master regulator of arousal and wakefulness.[1][2] Discovered in 1998, these hypothalamic peptides are now understood to play crucial roles in a variety of physiological functions, including feeding behavior, energy homeostasis, and reward pathways.[3][4][5] The loss of orexin-producing neurons is the primary cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1][6]

This strong link between the orexin system and sleep-wake regulation has made its antagonism a highly attractive therapeutic strategy for the treatment of insomnia.[1][7] Unlike traditional hypnotics like benzodiazepines which cause broad suppression of the central nervous system, orexin receptor antagonists offer a more targeted approach to promoting sleep by specifically blocking the wake-promoting signals of the orexin system.[8][9] This targeted mechanism is anticipated to produce a more natural sleep architecture with a lower burden of side effects, such as next-day cognitive impairment.[8]

Within the landscape of orexin antagonist development, the N,N-disubstituted 1,4-diazepane scaffold has emerged as a particularly fruitful chemical starting point.[10][11] This seven-membered heterocyclic ring system provides a versatile three-dimensional structure that can be extensively modified to optimize potency, selectivity, and pharmacokinetic properties. The landmark approval of Suvorexant (Belsomra®), a dual orexin receptor antagonist (DORA) built upon a diazepane core, validated this chemical class and spurred further investigation into novel analogs.[4][6]

The Orexin Signaling Pathway and Antagonist Mechanism

Orexin receptors are coupled to Gq proteins.[12] Upon binding of Orexin-A or Orexin-B, the receptor undergoes a conformational change that activates the Gq protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a robust and measurable signal commonly exploited in functional assays. Diazepane antagonists act by competitively binding to the orexin receptors, preventing the endogenous peptides from docking and initiating this signaling cascade.

Orexin_Signaling_Pathway cluster_membrane Cell Membrane OXR Orexin Receptor (OX1R/OX2R) Gq Gq Protein OXR->Gq Activates PLC Phospholipase C (PLC) Ca_release Ca2+ Release (from ER) PLC->Ca_release Generates IP3, leading to Gq->PLC Activates Orexin Orexin-A or Orexin-B Orexin->OXR Binds & Activates Antagonist Diazepane Antagonist Antagonist->OXR Binds & Blocks Cellular_Response Neuronal Excitation & Wakefulness Ca_release->Cellular_Response Leads to Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis node1 1. Seed CHO cells stably expressing OX1R or OX2R into 384-well plates. node2 2. Incubate cells for 24h. node1->node2 node3 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). node2->node3 node4 4. Incubate for 1h at 37°C. node3->node4 node5 5. Add serial dilutions of diazepane antagonist analogs. node4->node5 node6 6. Incubate for 15-30 min. node5->node6 node7 7. Add Orexin-A (EC80 conc.) to stimulate the cells. node6->node7 node8 8. Measure fluorescence intensity (calcium signal) over time. node7->node8 node9 9. Plot dose-response curves and calculate IC50 values. node8->node9

Caption: Workflow for a Calcium Mobilization Functional Assay.

Step-by-Step Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human OX1R or OX2R are seeded into black-walled, clear-bottom 384-well microplates and cultured for 24 hours.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C. This dye exhibits a large increase in fluorescence upon binding to free Ca2+.

  • Compound Addition: Serial dilutions of the test diazepane analogs are added to the wells. The plate is incubated for a pre-determined time (e.g., 20 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Challenge: The plate is transferred to a fluorescence imaging plate reader (FLIPR). An agonist solution (typically Orexin-A at a concentration that elicits ~80% of the maximal response, or EC80) is added to all wells. [4]5. Signal Detection: The instrument monitors the change in fluorescence intensity in real-time, both before and after the addition of the agonist.

  • Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. The data is normalized to controls (no antagonist) and plotted against the antagonist concentration. An IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, is calculated using a four-parameter logistic equation. [6]

Protocol: Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the orexin receptor by measuring its ability to compete with a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells overexpressing either OX1R or OX2R.

  • Assay Setup: In a 96-well plate, the following are combined: cell membranes, a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]-Orexin-A or a tritiated small-molecule antagonist), and varying concentrations of the unlabeled test diazepane analog.

  • Incubation: The plate is incubated at room temperature for a set period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known unlabeled ligand) from total binding. The data are then used to generate a competition curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.

Conclusion and Future Directions

The 1,4-diazepane scaffold has proven to be a highly effective and versatile core for the development of potent orexin receptor antagonists. The success of Suvorexant has paved the way for a new class of insomnia therapies with a more targeted mechanism of action than previous generations of hypnotics.

Current and future research in this area is focused on several key objectives:

  • Receptor Subtype Selectivity: While DORAs are clinically validated, there is growing interest in developing selective antagonists (SORAs) to further dissect the specific roles of OX1R and OX2R and to potentially develop therapies for other indications like addiction, anxiety, and pain with an improved side-effect profile. [4][13]* Optimizing Pharmacokinetics: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds is critical. The ideal hypnotic should have a rapid onset of action and a half-life long enough to maintain sleep throughout the night but short enough to avoid next-day residual effects. [13]* Novel Scaffolds: While the diazepane core is well-established, exploration of other constrained and novel scaffolds continues in an effort to identify new chemical matter with superior properties.

The continued evaluation of novel diazepane analogs and other chemical classes, guided by the robust experimental methodologies outlined in this guide, will undoubtedly lead to the next generation of orexin-targeted therapeutics.

References

  • Roecker, A. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]

  • Boss, C., et al. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. Journal of Medicinal Chemistry, 57(3), 689-705. [Link]

  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Journal of Medicinal Chemistry, 52(11), 3333-3343. [Link]

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305, Suvorexant) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332. [Link]

  • Kawamura, K., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. Journal of Medicinal Chemistry, 67(21), 18781-18793. [Link]

  • Gotter, A. L., et al. (2012). International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin Receptor Function, Structure, and Pharmacology. Pharmacological Reviews, 64(3), 389-420. [Link]

  • Nagase, H., et al. (2020). Pharmacological characterization of a novel potent, selective, and orally active orexin 2 receptor antagonist, SDM‐878. British Journal of Pharmacology, 177(17), 4006-4020. [Link]

  • Coleman, P. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-1074. [Link]

  • Perrey, D. A., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Chemical Neuroscience, 9(5), 1185-1196. [Link]

  • Perrey, D. A., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Chemical Neuroscience, 9(5), 1185-1196. [Link]

  • Stříž, B., et al. (2018). Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods. Molecules, 23(11), 2926. [Link]

  • Valiente-Gómez, P. A., et al. (2025). Molecular Insights into the Interaction of Orexin 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods. International Journal of Molecular Sciences, 26(13), 7123. [Link]

  • Perrey, D. A., Decker, A., & Zhang, Y. (2017). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Chemical Neuroscience. [Link]

  • Voisin, T., et al. (2022). The Orexin receptors: Structural and anti-tumoral properties. Frontiers in Endocrinology, 13, 953648. [Link]

  • Scammell, T. E., & Winrow, C. J. (2011). Orexin receptors: pharmacology and therapeutic opportunities. Annual Review of Pharmacology and Toxicology, 51, 243-266. [Link]

  • Yoshino, M., et al. (2021). Effects of benzodiazepine and orexin receptor antagonist on cognitive function revealed by auditory event-related potentials. Journal of Psychopharmacology, 35(12), 1488-1495. [Link]

  • Coleman, P. J., & Renger, J. J. (2016). The Discovery of Suvorexant, the First Orexin Receptor Drug for Insomnia. In Annual Reports in Medicinal Chemistry (Vol. 49, pp. 1-14). Elsevier. [Link]

  • Nagase, H., et al. (2021). Design and synthesis of novel orexin 2 receptor agonists based on naphthalene skeleton. ChemRxiv. [Link]

  • Wang, C., et al. (2018). The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. Frontiers in Molecular Neuroscience, 11, 220. [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of N-Methyl-Homopiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Topic: N-Methyl-Homopiperazines (1-methyl-1,4-diazepanes) Primary Application: CNS Ligands (Dopamine, Serotonin, Sigma receptors), Kinase Inhibitors, and Cytotoxic Agents. The "Ring Expansion" Hypothesis: This guide evaluates the medicinal chemistry strategy of expanding the classic 6-membered piperazine ring to the 7-membered homopiperazine. This modification alters conformational entropy, basicity, and vector orientation of substituents, often resulting in distinct selectivity profiles compared to piperazine bioisosteres.

Comparative SAR Analysis: Homopiperazine vs. Piperazine[1]

Conformational Dynamics & Binding Topography

The transition from N-methyl-piperazine (6-membered) to N-methyl-homopiperazine (7-membered) is not merely a change in size; it is a change in flexibility.

  • Piperazine: Exists predominantly in a rigid chair conformation. Substituents are fixed in axial/equatorial positions.

  • Homopiperazine: Adopts multiple low-energy twist-chair and twist-boat conformations. This induced fit capability allows the scaffold to mold into cryptic pockets or accommodate bulky hydrophobic residues that rigid piperazines cannot.

Case Study A: Antipsychotic Potency (Dopamine/Serotonin)

In the development of haloperidol analogs (e.g., SYA 013), replacing the piperidine/piperazine moiety with a homopiperazine ring significantly alters receptor affinity profiles.[1]

Table 1: Comparative Binding Affinity (


 in nM) of Homopiperazine vs. Piperazine Analogs 
Target ReceptorN-Methyl-Homopiperazine Analog (SYA 013 Class)N-Methyl-Piperazine AnalogSAR Insight
Dopamine D4 6.6 nM (High Potency)> 50 nMThe 7-membered ring favors the larger D4 binding pocket.
Dopamine D2 43.3 nM~10-50 nMComparable affinity; ring expansion does not disrupt the essential salt bridge.
5-HT2A 23.3 nM > 100 nMHomopiperazine flexibility allows better pi-stacking alignment in the serotonin pocket.
Selectivity High D4/D2 selectivityModerate/LowHomopiperazine drives subtype selectivity.

Data Source: Derived from comparative studies on SYA 013 and related haloperidol bioisosteres [1].

Case Study B: Sigma Receptor Selectivity ( vs )

Sigma receptors are critical targets for cancer and neuropathic pain. N-alkyl-piperazines (e.g., BD1063) are often non-selective or


 selective. N-substituted homopiperazines have emerged as superior scaffolds for 

selectivity
.
  • Mechanism: The

    
     pharmacophore requires a specific distance between the basic nitrogen and hydrophobic aromatic domains. The extra methylene group in the homopiperazine ring (
    
    
    
    bridge) extends this vector, optimizing the fit for
    
    
    .
  • Performance:

    • Piperazine Ligands: Often show

      
      .
      
    • Homopiperazine Ligands: Can achieve

      
       selectivity ratios > 40-fold [4].
      

Visualization: SAR Logic & Signaling

The following diagram illustrates the decision matrix for choosing between Piperazine and Homopiperazine scaffolds based on desired pharmacological outcomes.

SAR_Logic Start Lead Optimization (Bioisostere Selection) Piperazine N-Methyl-Piperazine (6-Membered) Start->Piperazine Homopiperazine N-Methyl-Homopiperazine (7-Membered) Start->Homopiperazine Rigidity High Rigidity (Chair Conformation) Piperazine->Rigidity Basicity Moderate Basicity (pKa ~9.0) Piperazine->Basicity Flexibility Conformational Flexibility (Twist-Boat/Chair) Homopiperazine->Flexibility BasicityHigh Higher Basicity (pKa ~9.5-10) Homopiperazine->BasicityHigh Outcome1 Gen 1 Antipsychotics (High D2 Affinity) Rigidity->Outcome1 Fixed Pharmacophore Outcome2 Atypical Antipsychotics (D4/5-HT Selectivity) Flexibility->Outcome2 Induced Fit Outcome3 Sigma-2 Selective (Cytotoxic Agents) Flexibility->Outcome3 Vector Extension

Caption: Decision matrix for scaffold selection. Green path indicates advantages of homopiperazine in achieving subtype selectivity (D4, Sigma-2).

Experimental Protocols (Self-Validating Systems)

Synthesis of N-Aryl-N'-Methyl-Homopiperazines

Objective: To synthesize a library of N-methyl-homopiperazine derivatives via nucleophilic substitution or urea formation. Starting Material: 1-Methylhomopiperazine (CAS: 4318-37-0).[2][3]

Protocol Workflow:

  • Reagent Setup:

    • Dissolve 1-Methylhomopiperazine (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Triethylamine (TEA, 3.0 eq) as a proton scavenger.

    • Validation Check: Ensure the system is under Nitrogen (

      
      ) atmosphere to prevent carbonate formation from air.
      
  • Electrophile Addition:

    • Cool reaction to

      
      .
      
    • Dropwise add the Aryl Isocyanate or Aryl Chloride (1.0 eq).

    • Causality: Slow addition prevents bis-alkylation or polymerization side reactions.

  • Reaction & Monitoring:

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 8:2 Hexane:Ethyl Acetate).[4] The disappearance of the basic homopiperazine spot (low

      
      ) confirms conversion.
      
  • Workup:

    • Quench with water. Extract with Ethyl Acetate.

    • Wash organic layer with 10% Ammonium Chloride (

      
      ) to remove unreacted amine.
      
    • Dry over Sodium Sulfate (

      
      ) and concentrate.[4]
      

Synthesis_Workflow Step1 Start: 1-Methylhomopiperazine + DCM + TEA Step2 Add Electrophile (Isocyanate/Chloride) @ 0°C Step1->Step2 Step3 Reaction: RT, 4-6h (N2 Atmosphere) Step2->Step3 Check TLC Check (Disappearance of Amine) Step3->Check Check->Step3 Incomplete Workup Workup: EtOAc Extr. Wash w/ 10% NH4Cl Check->Workup Complete

Caption: Synthetic workflow for N-functionalization of methyl-homopiperazine. The TLC checkpoint ensures reaction completion before workup.

Radioligand Binding Assay (Sigma-2 Receptors)

Objective: Determine


 values to assess SAR potency.
Standard Ligand: 

-DTG (1,3-Di-o-tolylguanidine).
  • Membrane Prep: Homogenize rat liver (rich in

    
    ) in ice-cold Tris-sucrose buffer. Centrifuge at 1000g (remove debris), then 31,000g (pellet membranes).
    
  • Masking: Add (+)-pentazocine (100 nM) to the assay buffer.

    • Causality: Pentazocine saturates

      
       sites, ensuring that any displacement of 
      
      
      
      -DTG by the test compound is due to
      
      
      binding only
      .
  • Incubation: Incubate membranes + Test Compound +

    
    -DTG for 120 min at 
    
    
    
    .
  • Filtration: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. National Institutes of Health (NIH). [Link]

  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K. National Institutes of Health (NIH). [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. National Institutes of Health (NIH). [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane. As a substituted diazepane containing a nitroaromatic moiety, this compound requires careful handling as hazardous chemical waste. The procedures outlined herein are synthesized from established laboratory safety guidelines and data on structurally analogous compounds to ensure the protection of laboratory personnel and the environment.

Hazard Profile and Core Safety Principles

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane must be treated as a hazardous substance. The primary hazards are derived from its nitroaromatic functional group and its classification as a synthetic organic chemical. Nitroaromatic compounds are recognized for their potential toxicity, and improper disposal can lead to environmental contamination.[1][2] Overexposure to related nitroaromatics may cause health issues, including organ damage.[1]

The foundational principle of disposal is that this chemical, along with any material it has contaminated, must never be disposed of in regular trash or poured down the sewer.[3] All waste streams containing this compound must be collected, labeled, and managed as regulated hazardous waste, to be handled by licensed waste carriers.[4][5]

Summary of Potential Hazards and Handling Requirements
ParameterSpecificationRationale & Citations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on GHS classifications for analogous nitroaromatic and diazepane compounds.[6][7]
Target Organ Toxicity May cause damage to organs (e.g., kidney, liver) through prolonged or repeated exposure.A known risk associated with certain nitroaromatic compounds.
Environmental Hazard Harmful to aquatic life. Discharge into the environment must be avoided.A common characteristic of synthetic organic compounds; mandated by safety protocols.[5]
Chemical Incompatibility Avoid contact with strong bases, amines, oxidizing agents, and reducing agents.Nitro compounds can undergo vigorous or explosive reactions with these substances.[3][8]
Required PPE Chemical-resistant gloves (nitrile), safety goggles, and a laboratory coat.Standard practice for handling hazardous chemicals to prevent skin and eye contact.[6][9]

The Disposal Workflow: From Generation to Removal

The proper management of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane waste follows a structured path from the moment it is generated at the lab bench to its final collection by environmental health and safety professionals. This workflow ensures safety and regulatory compliance at every stage.

DisposalWorkflow Disposal Workflow for 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane A Waste Generation (e.g., unused reagent, contaminated labware) B Segregate Waste Stream A->B C1 Solid Waste (Gloves, Wipes, Vials) B->C1 Solid C2 Liquid Waste (Unused Solutions, Rinsate) B->C2 Liquid D1 Select Compatible Container (e.g., Lined Bag, Drum) C1->D1 D2 Select Compatible Container (e.g., Glass or HDPE Bottle) C2->D2 E Label Container Immediately: 'HAZARDOUS WASTE' Full Chemical Name Approx. Concentration D1->E D2->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed (Except when adding waste) F->G H Container is Full (or Project Complete) G->H I Request Waste Pickup (Contact Institutional EHS) H->I J Final Disposal by Licensed Professionals I->J

Caption: Logical flow for managing hazardous waste from point of generation to final disposal.

Step-by-Step Disposal Protocol

This protocol is divided into three phases: immediate handling at the point of generation, accumulation and storage within the laboratory, and final removal and decontamination.

Phase 1: Immediate Handling and Segregation

This phase covers actions taken immediately after the waste is generated.

  • Identify and Segregate : At the point of generation, separate waste contaminated with 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane from all other waste streams (e.g., regular trash, sharps, biohazardous waste).[4][10]

    • Solid Waste : This includes contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, pipette tips, and paper towels used for minor cleanups.

    • Liquid Waste : This includes unused or expired solutions, reaction mixtures, and the first solvent rinse of any container that held the pure compound.[11]

    • Rationale : Segregation is critical to prevent dangerous chemical reactions. Nitroaromatic compounds are incompatible with strong bases, amines, and oxidizing/reducing agents.[3] Mixing these could lead to a vigorous or explosive reaction.

Phase 2: Waste Accumulation and Storage

This phase details the requirements for collecting and storing the waste within your laboratory's designated Satellite Accumulation Area (SAA).[12]

  • Select the Correct Container :

    • For solid waste , use a designated hazardous waste container, which may be a puncture-resistant plastic drum or a sturdy bag with a holder.

    • For liquid waste , use a screw-cap bottle made of a compatible material (e.g., borosilicate glass or high-density polyethylene (HDPE)). The container must be in good condition, free of damage, and have a leak-proof closure.[4]

  • Label the Container : As soon as the first drop of waste is added, the container must be labeled.[11] The label must be firmly attached and clearly legible, stating:

    • The words "HAZARDOUS WASTE "[12]

    • The full chemical name: "1-Methyl-4-(4-nitrophenyl)-1,4-diazepane " (no abbreviations or formulas).[12]

    • An accurate estimate of the percentage or concentration of the compound and any solvents present.

    • The date accumulation began.

  • Store Safely in the SAA :

    • Place the container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][12]

    • Keep the container closed at all times except when adding waste. Do not leave a funnel in the container.[12]

    • Ensure secondary containment, such as a spill tray, is used for all liquid waste containers.[11]

    • Inspect the SAA weekly for any signs of leakage or container degradation.[12]

Phase 3: Final Disposal and Decontamination

This phase outlines the final steps for removing the waste from the laboratory and decontaminating reusable equipment.

  • Arrange for Waste Pickup : Once a waste container is 90% full or the research project generating the waste is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[12] Do not allow hazardous waste to accumulate for excessive periods.

  • Decontaminate Reusable Equipment :

    • Glassware and other non-disposable equipment that came into contact with the compound must be decontaminated.

    • Perform an initial rinse with a suitable solvent (one that dissolves the compound). This first rinseate is considered hazardous waste and must be collected in your liquid hazardous waste container.[11]

    • After the initial hazardous rinse, the equipment can be washed using standard laboratory procedures.

  • Manage Empty Chemical Containers :

    • An empty container that held 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane can be disposed of as regular trash only after all contents have been thoroughly removed.[11]

    • The container must be triple-rinsed with a suitable solvent. The first rinse must be collected as hazardous waste.[11]

    • Before discarding the rinsed container, deface or remove all chemical labels to prevent confusion.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert and Secure : Immediately alert personnel in the vicinity and restrict access to the spill area.[3]

  • Don PPE : If not already wearing it, put on the full required PPE (lab coat, gloves, safety goggles) before approaching the spill.

  • Contain the Spill :

    • For liquid spills , use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical sorbent pad to contain and absorb the liquid.[3][9]

    • For solid spills , carefully cover the material to prevent it from becoming airborne.

  • Collect Waste : Carefully scoop or sweep the absorbed material and place it into a new, properly labeled hazardous waste container.[3][9]

  • Decontaminate the Area : Clean the spill surface with a suitable solvent, followed by soap and water. All cleaning materials (wipes, absorbents) must be disposed of as hazardous waste.[3][9]

  • Report : Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. Retrieved February 24, 2026.
  • Hazardous Waste Disposal Guide. Dartmouth College | Research Areas - Policies. Retrieved February 24, 2026.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. University of New South Wales (UNSW). Retrieved February 24, 2026.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved February 24, 2026.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved February 24, 2026.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem. Retrieved February 24, 2026.
  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved February 24, 2026.
  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. National Center for Biotechnology Information (NCBI) PMC. Retrieved February 24, 2026.
  • Safety Data Sheet for a Nitroaromatic Compound. Sigma-Aldrich. Retrieved February 24, 2026.
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. Retrieved February 24, 2026.
  • Safety Data Sheet for a Diazepane Derivative. Fluorochem. Retrieved February 24, 2026.
  • Safety Data Sheet for 1-(4-Nitrophenyl)azepane. Fisher Scientific. Retrieved February 24, 2026.
  • Major mechanisms of toxicity of nitroaromatic compounds.
  • Safety Data Sheet for a Diazepane Derivative. AK Scientific, Inc. Retrieved February 24, 2026.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (NCBI) PMC. Retrieved February 24, 2026.
  • 1-[(4-Nitrophenyl)methyl]-1,4-diazepane Product Information. ChemScene. Retrieved February 24, 2026.
  • Biodegradation of Nitroaromatic Compounds and Explosives. Center for Sustainable Wastes and Byproducts (CSWAB). Retrieved February 24, 2026.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved February 24, 2026.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Retrieved February 24, 2026.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Retrieved February 24, 2026.
  • 1-[(4-methylphenyl)methyl]-1,4-diazepane Safety Information. Sigma-Aldrich. Retrieved February 24, 2026.
  • Production method of 1,4-diazepane derivatives.
  • Navigating the Disposal of 1,4-Oxazepane: A Step-by-Step Guide for Laboratory Professionals. Benchchem. Retrieved February 24, 2026.
  • Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). Retrieved February 24, 2026.
  • Pharmaceuticals Potentially Hazardous Waste when Discarded. Florida Department of Environmental Protection. Retrieved February 24, 2026.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.